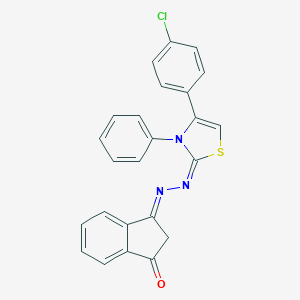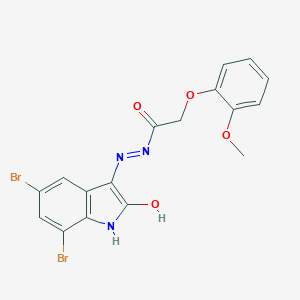![molecular formula C20H14N4O6S B385804 ethyl 2-({2,4-bisnitrophenyl}sulfanyl)imidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B385804.png)
ethyl 2-({2,4-bisnitrophenyl}sulfanyl)imidazo[2,1-a]isoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-({2,4-bisnitrophenyl}sulfanyl)imidazo[2,1-a]isoquinoline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features an isoquinoline core fused with an imidazole ring, and it is further functionalized with a dinitrophenyl group and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({2,4-bisnitrophenyl}sulfanyl)imidazo[2,1-a]isoquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the isoquinoline core, which can be synthesized via the Pomeranz-Fritsch reaction using aromatic aldehydes and aminoacetals under acidic conditions . The imidazole ring can be introduced through cyclization reactions involving suitable precursors such as o-phenylenediamines and alkynylbenzaldehydes .
The dinitrophenyl group is usually introduced through nitration reactions, where the phenyl ring is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions . The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification reactions, which offer better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-({2,4-bisnitrophenyl}sulfanyl)imidazo[2,1-a]isoquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, hydrochloric acid
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
ethyl 2-({2,4-bisnitrophenyl}sulfanyl)imidazo[2,1-a]isoquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used as a probe to study enzyme interactions and protein binding due to its fluorescent properties.
Mechanism of Action
The mechanism of action of ethyl 2-({2,4-bisnitrophenyl}sulfanyl)imidazo[2,1-a]isoquinoline-3-carboxylate involves its interaction with biological macromolecules. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzymatic activity and disruption of cellular processes . The isoquinoline and imidazole rings contribute to the compound’s ability to intercalate into DNA, further enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2,4-dinitrophenyl)sulfanylimidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 2-(2,4-dinitrophenyl)sulfanylimidazo[2,1-b]quinoline-3-carboxylate
Uniqueness
ethyl 2-({2,4-bisnitrophenyl}sulfanyl)imidazo[2,1-a]isoquinoline-3-carboxylate is unique due to its specific structural features, such as the fusion of the isoquinoline and imidazole rings, which are not commonly found in similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H14N4O6S |
|---|---|
Molecular Weight |
438.4g/mol |
IUPAC Name |
ethyl 2-(2,4-dinitrophenyl)sulfanylimidazo[2,1-a]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H14N4O6S/c1-2-30-20(25)17-19(21-18-14-6-4-3-5-12(14)9-10-22(17)18)31-16-8-7-13(23(26)27)11-15(16)24(28)29/h3-11H,2H2,1H3 |
InChI Key |
XNKCXUOOZIXYHB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N1C=CC3=CC=CC=C32)SC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC3=CC=CC=C32)SC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyano-3-[4-(dimethylamino)phenyl]-N'-{3-nitrobenzylidene}acrylohydrazide](/img/structure/B385722.png)
![2-[2-(4-Methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B385724.png)

![2,4-dichloro-1-{[(2,5-dichlorophenoxy)methoxy]methoxy}benzene](/img/structure/B385726.png)
![phthalaldehyde 1-[(4-(3-hydroxyphenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazone]](/img/structure/B385728.png)

![6-(3,4-Dimethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B385730.png)
![2-Methoxybenzaldehyde [4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B385732.png)
![methyl 2-[2-(methylamino)-2-oxoethylidene]-6-oxo-3,6-dihydro-2H-1,3-thiazine-4-carboxylate](/img/structure/B385733.png)

![3-(2-fluorophenyl)-2,6-dihydro-1H-[1,2,4]triazolo[1,5-c]triazol-5-amine](/img/structure/B385738.png)
![7-[4-chloro(hydroxy)anilino]-6-mercapto-4-(4-methoxyanilino)-3H-1,2,5-triazepin-3-one](/img/structure/B385743.png)
![1-(1,3-benzothiazol-2-yl)-5-methyl-4-(trifluoromethyl)-1H-pyrrole-2,3-dione 3-[(4-bromophenyl)hydrazone]](/img/structure/B385744.png)
![N'-[4-(dimethylamino)benzylidene]-2-[5-(2-naphthyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B385747.png)
